molecular formula C17H17Cl2NO3S B2678316 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 1396795-00-8

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B2678316
CAS RN: 1396795-00-8
M. Wt: 386.29
InChI Key: PDJASCYBDRONEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C17H17Cl2NO3S and its molecular weight is 386.29. The purity is usually 95%.
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Scientific Research Applications

Initial Metabolism of Acetochlor in Tolerant and Susceptible Seedlings

This study examined the metabolism of acetochlor, a compound somewhat structurally related to the one of interest, in different plant species to understand its selective phytotoxicity. It was found that acetochlor was initially converted to thioether conjugates, indicating that its detoxification might play a crucial role in its selective toxicity towards certain plant species (Breaux, 1987).

Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase

The study presents a process for the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in antimalarial drug synthesis. This research demonstrates the potential of using biocatalysis for the selective synthesis of important chemical intermediates (Magadum & Yadav, 2018).

Synthesis, Structure, and Molecular Docking Analysis of an Anticancer Drug

This study involved the synthesis and structure analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which showed potential as an anticancer agent through in silico modeling. The study highlights the significance of structural analysis in drug design (Sharma et al., 2018).

Comparative Metabolism of Chloroacetamide Herbicides

Research on the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes provided insights into the potential human health risks of these compounds. This study contributes to understanding the metabolic pathways and potential toxicities of chloroacetamide herbicides (Coleman et al., 2000).

Synthesis of Lignan Conjugates via Cyclopropanation

This research focused on synthesizing lignan conjugates, showing antimicrobial and antioxidant activities, underscoring the value of synthetic chemistry in developing compounds with potential therapeutic applications (Raghavendra et al., 2016).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3S/c18-12-5-6-14(13(19)8-12)23-9-16(21)20-10-17(22,11-3-4-11)15-2-1-7-24-15/h1-2,5-8,11,22H,3-4,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJASCYBDRONEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide

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